![molecular formula C9H9ClN2O B2644388 4-(1,2-Oxazol-3-yl)aniline hydrochloride CAS No. 2137767-11-2](/img/structure/B2644388.png)
4-(1,2-Oxazol-3-yl)aniline hydrochloride
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Overview
Description
4-(1,2-Oxazol-3-yl)aniline hydrochloride is a chemical compound with the molecular formula C9H9ClN2O and a molecular weight of 196.63 . It is a derivative of aniline and oxazole .
Synthesis Analysis
The synthesis of oxazoline derivatives, including this compound, has been a subject of interest in synthetic organic chemistry . Various synthetic protocols have been developed based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered oxazoline ring having one nitrogen and one oxygen in its backbone . This is attached to an aniline group, forming a complex heterocyclic structure .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 220-225 degrees Celsius .Scientific Research Applications
Synthesis and Anti-tubercular Activity
4-(1,2-Oxazol-3-yl)aniline hydrochloride is utilized in the synthesis of N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl anilines, which demonstrate significant anti-tubercular activity. These compounds are synthesized using various aromatic ketones and aldehydes, and their structure is confirmed through IR, 1H NMR, and elemental analysis. They have shown promising results against Mycobacterium tuberculosis, highlighting their potential in tuberculosis treatment (Dighe, Mahajan, Maste, & Bhat, 2012).
Antimicrobial Activity
Novel quinazolinone derivatives synthesized using this compound exhibit notable antimicrobial properties. These compounds, created through reactions with primary aromatic and heterocyclic amines, have been tested for their effectiveness against various microorganisms, demonstrating their relevance in the field of antimicrobial research (Habib, Hassan, & El‐Mekabaty, 2013).
Photoluminescent Copper(I) Complexes
In a study exploring the properties of heteroleptic copper(I) complexes, this compound plays a crucial role. These complexes exhibit long-lived photoluminescence in various states, making them significant for potential applications in photoluminescent materials and devices (Manbeck, Brennessel, & Eisenberg, 2011).
Electropolymer Functionalization
The compound is used in electropolymerization to functionalize conductive surfaces, demonstrating its versatility in surface chemistry and material science applications. This approach is significant for developing advanced materials with specific surface properties (Coates, Elamari, Girard, Griveau, Nyokong, & Bedioui, 2012).
Synthesis of Isoxazoline Derivatives
Isoxazoline derivatives synthesized using this compound show promising neuropharmacological properties, including antidepressant and anti-anxiety effects. These findings open avenues for the development of new therapeutic agents for mental health disorders (Kumar, 2013).
Safety and Hazards
The safety data sheet for 4-(1,2-Oxazol-3-yl)aniline hydrochloride indicates that it is a hazardous substance. It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . It is also recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .
properties
IUPAC Name |
4-(1,2-oxazol-3-yl)aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O.ClH/c10-8-3-1-7(2-4-8)9-5-6-12-11-9;/h1-6H,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJGMVMUGXQHRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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